Cas no 85107-54-6 (4-Carboxy-2-nitrophenylboronic acid)

4-Carboxy-2-nitrophenylboronic acid is a boronic acid derivative featuring both a carboxylic acid and a nitro functional group on the phenyl ring. This compound is particularly useful in organic synthesis and materials science due to its dual reactivity, enabling applications in Suzuki-Miyaura cross-coupling reactions and as a building block for functionalized polymers or sensors. The electron-withdrawing nitro group enhances the electrophilicity of the boron center, improving its reactivity in coupling reactions. Additionally, the carboxyl group provides a handle for further derivatization or conjugation. Its stability and well-defined reactivity make it a valuable reagent for researchers working with boronic acid chemistry.
4-Carboxy-2-nitrophenylboronic acid structure
85107-54-6 structure
商品名:4-Carboxy-2-nitrophenylboronic acid
CAS番号:85107-54-6
MF:C7H6BNO6
メガワット:210.936642169952
MDL:MFCD00448780
CID:60830
PubChem ID:192216

4-Carboxy-2-nitrophenylboronic acid 化学的及び物理的性質

名前と識別子

    • 4-Carboxy-2-nitrophenylboronic acid
    • 4-Borono-3-nitrobenzoic aci
    • 4-Carboxy-2-nitrophenylboronic Acid (contains varying amounts of Anhydride)
    • 4-Carboxy-2-nitrobenzeneboronic acid
    • 4-Carboxy-2-nitrobenzeneboronic acid (contains varying amounts of Anhydride)
    • 4-borono-3-nitrobenzoic acid
    • 2-NITRO-4-CARBOXYBENZENEBORONIC ACID
    • Benzoic acid, 4-borono-3-nitro-
    • 4-CO2H-2-Nbba
    • 4-Carboxy-2-nitrophenylboronicacid
    • KSC654C5H
    • SBB064120
    • OR10401
    • AB05993
    • 3-Nitro-4-(dihydroxyboryl)benzoic acid
    • BC001028
    • N276
    • 4-Borono-3-nitrobenzoic acid (ACI)
    • 4-(Dihydroxyboryl)-3-nitrobenzoic acid
    • SY112084
    • 4-Carboxy-2-nitrophenyl boronic acid
    • A1-24354
    • EN300-147316
    • DTXCID20156715
    • CS-W015086
    • PS-9588
    • AKOS015836302
    • SCHEMBL1814007
    • Z2942545477
    • (4-Carboxy-2-nitrophenyl)boronic acid
    • 4-(dihydroxyboranyl)-3-nitrobenzoic acid
    • 4-borono-3-nitro-benzoic acid
    • J-514867
    • MFCD00448780
    • s10939
    • DTXSID20234224
    • DB-028785
    • 85107-54-6
    • MDL: MFCD00448780
    • インチ: 1S/C7H6BNO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,12-13H,(H,10,11)
    • InChIKey: APBXPKJLXBBPQJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C([N+](=O)[O-])C(B(O)O)=CC=1)O

計算された属性

  • せいみつぶんしりょう: 211.028817g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 211.028817g/mol
  • 単一同位体質量: 211.028817g/mol
  • 水素結合トポロジー分子極性表面積: 124Ų
  • 重原子数: 15
  • 複雑さ: 265
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 210.94

じっけんとくせい

  • 色と性状: はいはくしょくけっしょう
  • 密度みつど: 1.62
  • ゆうかいてん: 261°C(lit.)
  • ふってん: 487.1 °C at 760 mmHg
  • フラッシュポイント: 248.4 °C
  • 屈折率: 1.605
  • PSA: 123.58000
  • LogP: -0.50400

4-Carboxy-2-nitrophenylboronic acid セキュリティ情報

4-Carboxy-2-nitrophenylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

4-Carboxy-2-nitrophenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB150292-1 g
(4-Carboxy-2-nitrophenyl)boronic acid, 97%; .
85107-54-6 97%
1g
€76.00 2023-05-09
eNovation Chemicals LLC
D546493-100g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 97%
100g
$1400 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044835-1g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 98%
1g
¥104.00 2024-07-28
Enamine
EN300-147316-10.0g
4-(dihydroxyboranyl)-3-nitrobenzoic acid
85107-54-6 95%
10.0g
$132.0 2023-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
035566-5g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6
5g
1576.0CNY 2021-07-07
Chemenu
CM135337-5g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 95%+
5g
$82 2023-01-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C837190-1g
4-Carboxy-2-Nitrophenylboronic Acid
85107-54-6 95%
1g
¥177.00 2022-09-02
TRC
C179043-250mg
4-Carboxy-2-nitrophenylboronic acid
85107-54-6
250mg
$ 75.00 2023-04-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139334-5g
4-Carboxy-2-nitrophenylboronic acid
85107-54-6 ≥97%
5g
¥513.90 2023-09-03
abcr
AB150292-5 g
(4-Carboxy-2-nitrophenyl)boronic acid, 97%; .
85107-54-6 97%
5g
€169.50 2023-05-09

4-Carboxy-2-nitrophenylboronic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Product subclass 7: hydroxyboranes
Miyaura, N., Science of Synthesis, 2004, 6, 257-300

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  3 h, rt
1.2 Reagents: Water ;  cooled
リファレンス
Synthesis of 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride, a key intermediate for the synthesis of quinolines derivatives
Xue, Feng; Li, Chang-Gong; Zhu, Yong; Lou, Tian-Jun, Journal of Chemical Research, 2014, 38(12), 719-721

4-Carboxy-2-nitrophenylboronic acid Raw materials

4-Carboxy-2-nitrophenylboronic acid Preparation Products

4-Carboxy-2-nitrophenylboronic acidに関する追加情報

4-Carboxy-2-nitrophenylboronic acid (CAS No. 85107-54-6): An Overview of Its Synthesis, Applications, and Recent Research Advances

4-Carboxy-2-nitrophenylboronic acid (CAS No. 85107-54-6) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique boronic acid functionality and the presence of a carboxy and nitro group, which confer it with a wide range of chemical reactivity and potential applications.

The synthesis of 4-carboxy-2-nitrophenylboronic acid typically involves a multi-step process. One common approach is to start with 2-nitrobenzoic acid, which undergoes a series of transformations including esterification, boronation, and hydrolysis. The boronation step is crucial and often involves the use of triethylborane or other boron reagents to introduce the boronic acid functionality. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for the synthesis of this compound, such as the use of catalytic systems and microwave-assisted reactions.

In medicinal chemistry, 4-carboxy-2-nitrophenylboronic acid has shown promise as a building block for the synthesis of bioactive molecules. Its boronic acid moiety can participate in various chemical reactions, including Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules. This makes it a valuable intermediate in the development of pharmaceuticals, particularly in the design of targeted drug delivery systems and prodrugs. Recent studies have explored its potential in the synthesis of anti-cancer agents and anti-inflammatory drugs, highlighting its versatility in medicinal applications.

The materials science community has also found applications for 4-carboxy-2-nitrophenylboronic acid. Its unique electronic properties make it suitable for use in the fabrication of functional materials such as sensors and catalysts. For instance, researchers have utilized this compound to develop electrochemical sensors for detecting various analytes, including heavy metals and organic pollutants. The carboxy group can be used to anchor the molecule to surfaces, while the nitro group enhances its electronic sensitivity. Additionally, its boronic acid functionality can be exploited for metal-free catalytic reactions, offering new opportunities in sustainable chemistry.

Recent research has further expanded our understanding of 4-carboxy-2-nitrophenylboronic acid's properties and potential applications. A study published in Journal of Organic Chemistry reported on the use of this compound as a key intermediate in the synthesis of novel fluorescent probes for cellular imaging. The researchers demonstrated that the boronic acid functionality could be used to enhance the photophysical properties of these probes, leading to improved sensitivity and selectivity in biological assays.

In another significant development, a team from Nature Communications explored the use of 4-carboxy-2-nitrophenylboronic acid in the design of self-healing materials. By incorporating this compound into polymer networks, they were able to create materials that could autonomously repair damage under mild conditions. The carboxy group played a crucial role in forming dynamic covalent bonds that enabled self-healing behavior, while the nitro group contributed to the mechanical strength and stability of the materials.

The environmental impact of 4-carboxy-2-nitrophenylboronic acid is another area of active research. While its synthesis can be optimized for reduced environmental footprint through green chemistry principles, there is ongoing work to assess its biodegradability and potential ecological effects. Studies have shown that under certain conditions, this compound can be biodegraded by microorganisms, suggesting that it may have a lower environmental impact compared to some other organic compounds used in similar applications.

In conclusion, 4-carboxy-2-nitrophenylboronic acid (CAS No. 85107-54-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an attractive candidate for various advanced technologies and research areas. As ongoing research continues to uncover new possibilities and optimize its synthesis methods, this compound is likely to play an increasingly important role in future scientific advancements.

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